molecular formula C24H20N2O3 B4199873 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide

Cat. No. B4199873
M. Wt: 384.4 g/mol
InChI Key: BSCVHDBTOCSQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide is a chemical compound that belongs to the class of benzoxazine derivatives. It has shown promising results in scientific research for its potential use in various applications such as drug development, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the inflammatory pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide is its versatility in various scientific research applications. It has also been shown to exhibit low toxicity and high selectivity towards its biological targets. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide. One of the potential applications is as a drug candidate for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Another potential direction is the development of novel fluorescent probes and reagents for organic synthesis using this compound as a starting material. Overall, the research on this compound holds great promise for its potential use in various scientific research applications.

Scientific Research Applications

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide has been extensively studied for its potential application in drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use as a fluorescent probe in material science and as a reagent in organic synthesis.

properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-2-19(16-8-4-3-5-9-16)22(27)25-18-14-12-17(13-15-18)23-26-21-11-7-6-10-20(21)24(28)29-23/h3-15,19H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCVHDBTOCSQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide
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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide
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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide
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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide
Reactant of Route 6
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide

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